REACTION_CXSMILES
|
[O-]CC.[Na+].[CH3:5][NH:6][C:7]1[S:8][C:9]([SH:12])=[N:10][N:11]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[CH3:5][NH:6][C:7]1[S:8][C:9]([S:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:10][N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
CNC=1SC(=NN1)S
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min. at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux of 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
At the end of the reflux period, most of the ethanol was removed at reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the reaction extracted with ethyl acetate, which
|
Type
|
WASH
|
Details
|
was washed with water and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a viscous oil which
|
Type
|
CUSTOM
|
Details
|
was crystallized from a mixture of ether and petroleum ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC=1SC(=NN1)SCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |